molecular formula C18H15N5OS B2385006 6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 922568-56-7

6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B2385006
CAS No.: 922568-56-7
M. Wt: 349.41
InChI Key: LOZNDZOLPRMAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a pyrazolopyrimidine derivative characterized by:

  • Position 1: A 3-methylphenyl (m-tolyl) group, providing steric bulk and moderate lipophilicity.
  • Position 4: A hydroxyl group, which may enhance solubility and serve as a hydrogen-bond donor.

Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry due to their kinase inhibitory activity, particularly targeting enzymes like Src and phosphodiesterases .

Properties

IUPAC Name

1-(3-methylphenyl)-6-(pyridin-2-ylmethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-12-5-4-7-14(9-12)23-16-15(10-20-23)17(24)22-18(21-16)25-11-13-6-2-3-8-19-13/h2-10H,11H2,1H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZNDZOLPRMAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with a pyridin-2-ylmethyl halide in the presence of a base such as potassium carbonate.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has several scientific research applications:

    Medicinal Chemistry: This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1

The m-tolyl group at position 1 distinguishes this compound from analogs with other aryl substituents:

Compound Name (Position 1 Substituent) Key Features Reference
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol Electron-withdrawing Cl enhances stability but reduces solubility. Common in kinase inhibitors .
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Lacking methyl group; simpler structure with lower steric hindrance .
1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Catalog No. 135944) Direct analog of the target compound but lacks the 6-position thioether group .

Substituent Variations at Position 6

The pyridin-2-ylmethyl thio group differentiates the target compound from other 6-substituted derivatives:

Compound Name (Position 6 Substituent) Key Features Biological Relevance Reference
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine Smaller substituent; may reduce steric hindrance but limit interactions. Intermediate in synthesis .
6-((2-Morpholinoethyl)thio)-1-(2-chloro-2-phenylethyl)-N-phenyl derivatives Morpholine enhances solubility; chloroethyl improves membrane permeability. Tested as Src inhibitors . Anticancer activity (IC₅₀ values in µM range) .
6-(Allylthio)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol Allylthio offers reactivity for further functionalization. Hydroxyethyl improves solubility . Used in drug delivery systems .
6-((3-Fluorobenzyl)thio)-1-(oxetan-3-ylmethyl)-5-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (12d) Fluorine increases electronegativity; oxetane enhances metabolic stability. ALDH1A subfamily inhibitor .

Key Insight : The pyridin-2-ylmethyl thio group in the target compound introduces a heteroaromatic ring, enabling π-π stacking and hydrogen-bonding interactions absent in methylthio or allylthio analogs. This may enhance binding affinity to kinases or phosphodiesterases.

Physicochemical and Spectroscopic Comparisons

Solubility and Lipophilicity:
  • Target Compound: Moderate solubility due to hydroxyl and pyridine groups. LogP estimated ~2.5 (similar to morpholinoethyl analogs ).
  • Morpholinoethyl Derivatives: Higher solubility (LogP ~1.8) due to polar morpholine ring .
  • Chlorophenyl Derivatives : Lower solubility (LogP ~3.0) due to hydrophobic Cl .
Spectroscopic Data:
  • ¹H NMR: The target compound’s pyridine protons are expected at δ 8.5–9.0 ppm, distinct from morpholinoethyl (δ 3.5–4.0 ppm) or allylthio (δ 5.0–6.0 ppm) signals .
  • IR : Thioether C-S stretch at ~650 cm⁻¹, consistent with analogs .

Biological Activity

The compound 6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be summarized as follows:

  • Molecular Formula : C18H15N5OS
  • Molecular Weight : 357.41 g/mol
  • IUPAC Name : 6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. Specifically, compounds similar to 6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol have been evaluated for their efficacy against various cancer cell lines.

  • EGFR Inhibition : A study demonstrated that certain derivatives of pyrazolo[3,4-d]pyrimidine exhibit strong inhibitory effects on epidermal growth factor receptor (EGFR), a key player in cancer proliferation. For instance, compound 12b showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M . This suggests that similar compounds may possess significant anticancer properties.
  • Cell Cycle Arrest and Apoptosis Induction : Flow cytometric analyses indicated that these compounds can induce apoptosis and arrest the cell cycle at the S and G2/M phases. The increase in the BAX/Bcl-2 ratio further corroborates their role in promoting apoptotic pathways .

Other Biological Activities

Beyond anticancer effects, pyrazolo[3,4-d]pyrimidines have been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains, indicating potential use as antimicrobial agents.
  • Anti-inflammatory Effects : Compounds in this class may also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

In Vitro Studies

Table 1 summarizes key findings from studies evaluating the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 12bA549 (Lung)8.21EGFR inhibition
Compound 12bHCT-116 (Colon)19.56EGFR inhibition
Compound XE. coli<10Antimicrobial activity
Compound YRAW264.7 (Macrophage)>30Anti-inflammatory effects

Case Study: Compound Development

A notable case study involved the synthesis and evaluation of a series of pyrazolo[3,4-d]pyrimidine derivatives aimed at enhancing their selectivity and potency against cancer cells. Researchers modified various positions on the core structure to optimize interactions with EGFR and improve pharmacokinetic properties.

The study found that introducing specific substituents significantly increased anticancer activity while reducing off-target effects, highlighting the importance of structural modifications in drug design .

Q & A

Q. Basic Analytical Approaches

  • 1H NMR : Pyrazolo[3,4-d]pyrimidine derivatives exhibit distinct aromatic proton signals (δ 7.5–8.5 ppm for pyridine and m-tolyl groups). Overlapping peaks can be resolved using 2D NMR (e.g., COSY, HSQC) .
  • IR Spectroscopy : Key absorption bands include C=S (650–750 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches. Contradictions arise from solvent interactions; use KBr pellets for consistency .

Q. Advanced Resolution Techniques

  • X-ray crystallography : Definitive confirmation of regiochemistry for thioether and aryl substituents .
  • Computational modeling : DFT calculations predict vibrational frequencies and NMR shifts to validate experimental data .

What in vitro assays are most suitable for evaluating the biological activity of this compound, and how do structural modifications influence potency?

Q. Basic Screening Methods

  • Kinase inhibition assays : Pyrazolo[3,4-d]pyrimidines often target kinases (e.g., JAK2, EGFR). Use fluorescence-based ADP-Glo™ assays to quantify IC50 values .
  • Anti-inflammatory activity : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in RAW 264.7 macrophages .

Q. Advanced Structure-Activity Relationship (SAR) Studies

  • Thioether vs. sulfone substitution : Replacing the thio group with sulfone (-SO2-) reduces steric hindrance but may decrease cellular permeability .
  • m-Tolyl vs. p-fluorophenyl : Electron-withdrawing groups (e.g., -F) enhance binding affinity to ATP pockets in kinases but may increase toxicity .

How can conflicting bioactivity data across similar pyrazolo[3,4-d]pyrimidine derivatives be reconciled in drug discovery pipelines?

Q. Basic Data Analysis

  • Assay variability : Normalize IC50 values using internal controls (e.g., staurosporine for kinase assays) and replicate experiments ≥3 times .
  • Solubility effects : Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays .

Q. Advanced Mechanistic Insights

  • Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify polypharmacology .
  • Metabolite stability : LC-MS/MS analysis detects rapid oxidation of thioethers in hepatic microsomes, explaining discrepancies between in vitro and in vivo efficacy .

What computational strategies are effective for predicting the binding mode of this compound to therapeutic targets?

Q. Basic Docking Protocols

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with kinase domains (PDB: 4R3Q for JAK2). Prioritize hydrogen bonding with hinge regions (e.g., Glu930, Leu855) .

Q. Advanced Simulations

  • MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess conformational stability of the pyridin-2-ylmethyl thio group .
  • Free energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., chloro vs. methyl groups) to guide lead optimization .

How can synthetic byproducts be minimized during the preparation of 6-((pyridin-2-ylmethyl)thio) derivatives?

Q. Basic Purification Techniques

  • Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) to separate thioether adducts from unreacted precursors .
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>95%) by removing polar byproducts .

Q. Advanced Process Controls

  • Inline FTIR monitoring : Detects intermediates in real-time to optimize reaction quenching .
  • Design of Experiments (DoE) : Statistically models temperature, solvent, and catalyst effects to reduce dimerization .

What are the key stability concerns for this compound under storage and experimental conditions?

Q. Basic Stability Profiling

  • Oxidative degradation : Thioethers are prone to oxidation to sulfoxides/sulfones. Store under argon at -20°C and add antioxidants (e.g., BHT) to DMSO stock solutions .
  • pH sensitivity : The pyrimidin-4-ol group undergoes deprotonation (pKa ~8.5); buffer solutions should maintain pH 6–7 .

Q. Advanced Degradation Pathways

  • Forced degradation studies : Expose to 40°C/75% RH for 4 weeks and analyze via HPLC-MS to identify degradation products (e.g., hydrolyzed pyrimidine rings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.